molecular formula C15H16O5 B5858343 dimethyl [2-(2,4-dimethylphenyl)-2-oxoethylidene]malonate

dimethyl [2-(2,4-dimethylphenyl)-2-oxoethylidene]malonate

Cat. No. B5858343
M. Wt: 276.28 g/mol
InChI Key: HRMFNPHYYHSNFM-UHFFFAOYSA-N
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Description

Dimethyl [2-(2,4-dimethylphenyl)-2-oxoethylidene]malonate is a synthetic compound that has gained significant attention in the field of organic chemistry. It is commonly used as a reactant in various organic syntheses due to its ability to undergo diverse chemical transformations.

Mechanism of Action

The mechanism of action of dimethyl [2-(2,4-dimethylphenyl)-2-oxoethylidene]malonate is primarily attributed to its ability to undergo diverse chemical transformations. It can undergo nucleophilic addition reactions, Michael addition reactions, and condensation reactions, among others. These reactions result in the formation of various organic compounds with unique properties and functionalities.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of dimethyl [2-(2,4-dimethylphenyl)-2-oxoethylidene]malonate. However, it has been reported to exhibit moderate cytotoxicity against certain cancer cell lines. Further studies are required to understand its potential as a therapeutic agent.

Advantages and Limitations for Lab Experiments

Dimethyl [2-(2,4-dimethylphenyl)-2-oxoethylidene]malonate has several advantages for lab experiments. It is readily available, easy to handle, and can undergo diverse chemical transformations. Additionally, it is relatively inexpensive compared to other organic compounds. However, it has limitations such as its moderate stability and reactivity towards certain functional groups.

Future Directions

There are several future directions for the research and development of dimethyl [2-(2,4-dimethylphenyl)-2-oxoethylidene]malonate. It can be used as a starting material in the synthesis of novel organic compounds with unique properties and functionalities. Additionally, its potential as a therapeutic agent can be explored further through extensive studies on its cytotoxicity and pharmacological properties.
Conclusion:
In conclusion, dimethyl [2-(2,4-dimethylphenyl)-2-oxoethylidene]malonate is a versatile building block in organic chemistry. It has several applications in the synthesis of various organic compounds and has potential as a therapeutic agent. Further research is required to understand its biochemical and physiological effects and to explore its potential in various fields of research.

Synthesis Methods

Dimethyl [2-(2,4-dimethylphenyl)-2-oxoethylidene]malonate is synthesized by the reaction of dimethyl malonate with 2,4-dimethylbenzaldehyde in the presence of a base such as potassium carbonate. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired product.

Scientific Research Applications

Dimethyl [2-(2,4-dimethylphenyl)-2-oxoethylidene]malonate has been extensively used as a versatile building block in the synthesis of various organic compounds. It has been employed in the synthesis of heterocyclic compounds, natural products, and pharmaceuticals. Additionally, it has been used as a reactant in the synthesis of fluorescent dyes and polymers.

properties

IUPAC Name

dimethyl 2-[2-(2,4-dimethylphenyl)-2-oxoethylidene]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O5/c1-9-5-6-11(10(2)7-9)13(16)8-12(14(17)19-3)15(18)20-4/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRMFNPHYYHSNFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C=C(C(=O)OC)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2-[2-(2,4-dimethylphenyl)-2-oxoethylidene]propanedioate

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